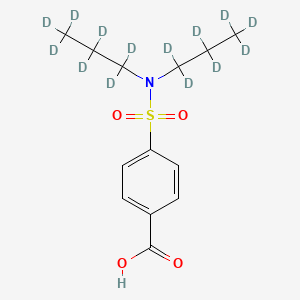![molecular formula C31H31NO5 B563807 2-[4-(Benzyloxy)-3-hydroxyphenyl]-N-{2-[4-(benzyloxy)-3-methoxyphenyl]ethyl}acetamide CAS No. 62744-12-1](/img/structure/B563807.png)
2-[4-(Benzyloxy)-3-hydroxyphenyl]-N-{2-[4-(benzyloxy)-3-methoxyphenyl]ethyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an acetamide derivative with two phenyl rings attached. Each phenyl ring has a benzyloxy group, one with a hydroxy (-OH) substituent and the other with a methoxy (-OCH3) substituent .
Molecular Structure Analysis
The compound contains an acetamide group, which consists of a carbonyl (C=O) and an amine (NH2) attached to the same carbon. It also has two phenyl rings, each substituted with a benzyloxy group and either a hydroxy or methoxy group .Chemical Reactions Analysis
The compound’s benzylic position (the carbon adjacent to the phenyl ring) is likely to be reactive due to the stabilization of benzylic cations and radicals . The hydroxy and methoxy groups might also participate in reactions as nucleophiles.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar groups like hydroxy and methoxy would increase its polarity and potentially its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Advanced Oxidation Processes (AOPs) in Environmental Remediation
The application of advanced oxidation processes (AOPs) in environmental remediation includes the degradation of recalcitrant compounds in aqueous media, like acetaminophen (ACT), leading to various by-products. Research indicates that N-(3,4-dihydroxy phenyl) acetamide, a similar compound, was identified as mutagenic in both experimental and prediction tests. This suggests the potential use of AOPs for treating water contaminated with complex organic molecules, highlighting the importance of understanding the degradation pathways and by-products for environmental safety (Qutob et al., 2022).
Carcinogenic Potential and Safety Assessment
The carcinogenic potential of benzamide and acetamide derivatives, such as those structurally related to 2-[4-(Benzyloxy)-3-hydroxyphenyl]-N-{2-[4-(benzyloxy)-3-methoxyphenyl]ethyl}acetamide, has been explored. Thiophene analogues of known carcinogens were synthesized and evaluated, indicating the importance of chemical structure in determining carcinogenicity and the need for careful evaluation and safety assessment of new chemical entities (Ashby et al., 1978).
Environmental Impact and Biodegradability of Pharmaceuticals
The environmental impact and biodegradability of pharmaceutical compounds, including acetamide derivatives, have been studied, highlighting the presence and fate of these compounds in aquatic environments. Parabens, with structural similarities to acetamide derivatives, have been found to be biodegradable but still persist in surface waters and sediments, raising concerns about their continuous introduction into the environment and the need for effective wastewater treatment processes (Haman et al., 2015).
Anticancer Drug Development
The search for anticancer drugs with high tumor specificity and reduced toxicity to normal cells has led to the investigation of various compounds, including acetamide derivatives. Certain synthesized compounds have shown promising tumor specificity and minimal toxicity to keratinocytes, suggesting their potential in anticancer drug development (Sugita et al., 2017).
Synthesis and Biological Effects of Acetamide Derivatives
The synthesis and biological effects of acetamide and formamide derivatives have been extensively reviewed, with significant commercial importance and diverse biological consequences of exposure highlighted. This body of research emphasizes the need for understanding the chemical properties, synthesis pathways, and biological impacts of acetamide derivatives for their safe and effective use in various applications (Kennedy, 2001).
Eigenschaften
IUPAC Name |
2-(3-hydroxy-4-phenylmethoxyphenyl)-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31NO5/c1-35-30-19-23(12-15-29(30)37-22-25-10-6-3-7-11-25)16-17-32-31(34)20-26-13-14-28(27(33)18-26)36-21-24-8-4-2-5-9-24/h2-15,18-19,33H,16-17,20-22H2,1H3,(H,32,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKXBNPFQCEMRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCNC(=O)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747130 |
Source


|
| Record name | 2-[4-(Benzyloxy)-3-hydroxyphenyl]-N-{2-[4-(benzyloxy)-3-methoxyphenyl]ethyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Benzyloxy)-3-hydroxyphenyl]-N-{2-[4-(benzyloxy)-3-methoxyphenyl]ethyl}acetamide | |
CAS RN |
62744-12-1 |
Source


|
| Record name | 2-[4-(Benzyloxy)-3-hydroxyphenyl]-N-{2-[4-(benzyloxy)-3-methoxyphenyl]ethyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-Butyl 2-[4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-ylamino]acetate](/img/structure/B563742.png)
![2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B563743.png)

![4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B563745.png)
